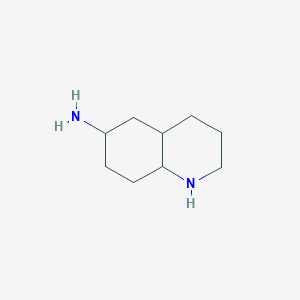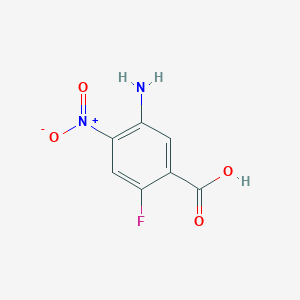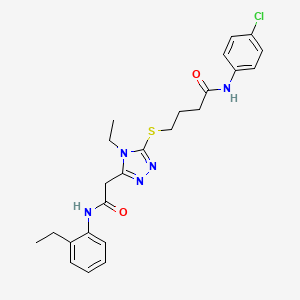![molecular formula C8H6BrFN2 B13025154 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a pyrrolo[3,2-b]pyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and pyrrole derivatives.
Introduction of the bromine substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the fluorine substituent: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine substituent, which may influence its properties and applications.
1-methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both bromine and fluorine substituents, making it less versatile in terms of chemical modifications and applications.
The presence of bromine and fluorine substituents in this compound enhances its reactivity and potential for diverse applications, making it a unique and valuable compound for scientific research.
Eigenschaften
Molekularformel |
C8H6BrFN2 |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
3-bromo-6-fluoro-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3 |
InChI-Schlüssel |
KCXREODXTGMVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=C(C=N2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
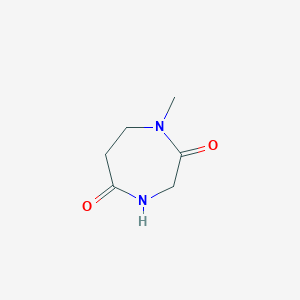
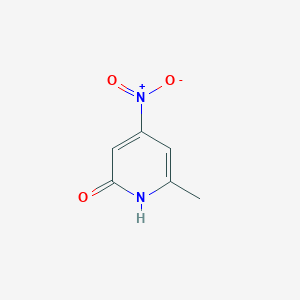


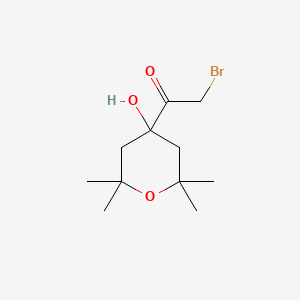
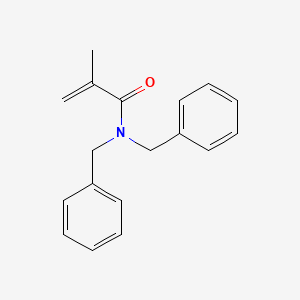
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)


